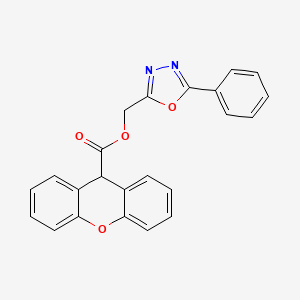
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 9H-xanthene-9-carboxylate
概要
説明
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 9H-xanthene-9-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenyl group, an oxadiazole ring, and a xanthene moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 9H-xanthene-9-carboxylate typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids to form the oxadiazole ring, followed by esterification with xanthene derivatives. The reaction conditions often require the use of catalysts such as sulfuric acid or phosphoric acid and are carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 9H-xanthene-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the xanthene moiety, which exhibits strong fluorescence. It is used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties.
作用機序
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 9H-xanthene-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with target molecules, while the xanthene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Phenylphenol: Similar in structure but lacks the oxadiazole ring.
tert-Butyl carbamate: Contains a carbamate group instead of the oxadiazole ring.
Benzyl carbamate: Similar ester linkage but different aromatic groups.
Uniqueness
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 9H-xanthene-9-carboxylate is unique due to the presence of both the oxadiazole ring and the xanthene moiety. This combination provides a distinct set of chemical and physical properties, making it versatile for various applications in research and industry.
特性
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-23(27-14-20-24-25-22(29-20)15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)28-19-13-7-5-11-17(19)21/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPDCAHCPYPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


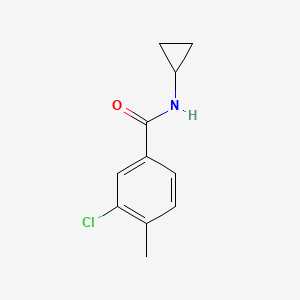
![N-[4-(4-morpholinyl)phenyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4400135.png)
![Methyl 2-[(4-fluorophenyl)sulfonyl-methylamino]acetate](/img/structure/B4400147.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4400155.png)
![Methyl 5-methyl-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400163.png)
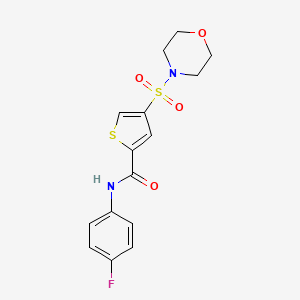
![3-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4400192.png)
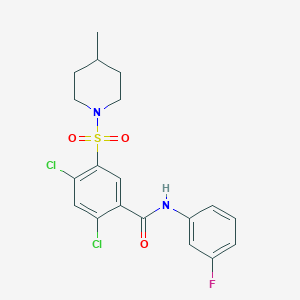
![N-[(3,4-diethoxyphenyl)methyl]-4-methylcyclohexan-1-amine;hydrochloride](/img/structure/B4400207.png)
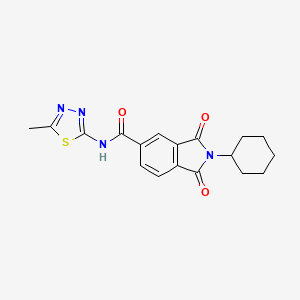
![N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B4400227.png)
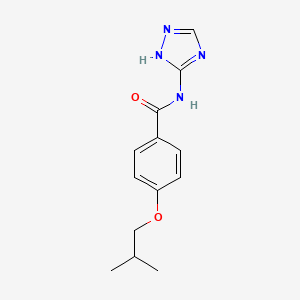
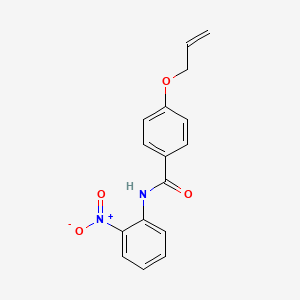
![N-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4400247.png)
